
Sbfi-AM
Overview
Description
SBFI-AM (Sodium-Binding Benzofuran Isophthalate-Acetoxymethyl Ester; CAS: 129423-53-6) is a cell-permeable fluorescent dye widely used to measure intracellular sodium ion (Na⁺) concentrations. Its molecular formula is C₅₆H₅₈N₂O₂₃, with a molecular weight of 1127.07 . This compound exhibits dual excitation peaks at 340 nm and 380 nm, with emission at 500 nm . Upon entering cells, the acetoxymethyl (AM) ester groups are cleaved by intracellular esterases, trapping the free SBFI acid form, which binds Na⁺ and exhibits fluorescence changes proportional to Na⁺ concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium-binding benzofuran isophthalate acetoxymethyl ester is synthesized through a series of chemical reactions involving the coupling of benzofuran derivatives with isophthalate esters. The synthesis typically involves the following steps:
Formation of Benzofuran Derivative: Benzofuran derivatives are synthesized through cyclization reactions involving phenol and acetylene derivatives.
Coupling with Isophthalate Ester: The benzofuran derivative is then coupled with an isophthalate ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Acetoxymethyl Esterification: The final step involves the esterification of the coupled product with acetoxymethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of sodium-binding benzofuran isophthalate acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Controlling the temperature and reaction time to ensure complete conversion of reactants.
Purification: Using techniques such as column chromatography and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium-binding benzofuran isophthalate acetoxymethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The acetoxymethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under aqueous conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.
Major Products Formed
Hydrolysis: Forms the corresponding carboxylic acid.
Oxidation: Produces oxidized benzofuran derivatives.
Substitution: Yields substituted benzofuran products with various functional groups.
Scientific Research Applications
Properties
- Selectivity : Approximately 18-fold more selective for Na than K under physiological conditions .
- Fluorescence Excitation/Emission : Excitation at 340 nm and 380 nm; emission typically observed around 500 nm .
- Dissociation Constants : K for Na is 3.8 mM in the absence of K and 11.3 mM in mixed ion solutions .
2.1. Measurement of Intracellular Sodium Levels
Sbfi-AM has been widely employed to measure intracellular sodium concentrations in various cell types, including neurons, cardiomyocytes, and astrocytes.
Case Study: Neuronal Sodium Imaging
In a study involving hippocampal astrocytes, this compound was used to calibrate intracellular sodium levels in situ. The fluorescence ratio (F/F) was measured to determine sodium concentrations ranging from 0 mM to 30 mM . This method confirmed the linearity of the fluorescence signal with sodium concentration, facilitating accurate quantification.
Data Table: Sodium Concentration Measurements
Cell Type | Sodium Concentration (mM) | Methodology |
---|---|---|
Hippocampal Astrocytes | 0 - 30 | In situ calibration with this compound |
Neonatal Rat Cardiomyocytes | 7.5 ± 0.4 | Microplate reader with probenecid |
Isolated Mitochondria | Variable | Fluorescent imaging |
2.2. Investigating Ion Channel Activity
This compound is instrumental in studying the dynamics of ion channels and transporters under various physiological conditions.
Case Study: Cardiac Ion Channel Regulation
Research demonstrated that this compound could elucidate the role of sodium influx via non-selective pathways during cardiac stress conditions. The study indicated that removal of extracellular calcium led to increased intracellular sodium levels, highlighting the utility of this compound in cardiac physiology .
2.3. Apoptosis and Cell Death Studies
Recent studies have explored the relationship between intracellular potassium and sodium levels during apoptotic processes.
Case Study: Apoptotic Cell Death
Using PBFI alongside this compound, researchers investigated how potassium efflux relates to sodium influx during apoptosis in neuronal cells. The findings suggested that changes in intracellular Na were crucial for understanding apoptotic pathways .
2.4. Correlating Sodium Levels with Other Ions
This compound has been effectively used in combination with other fluorescent indicators to study ionic interactions within cells.
Case Study: Multi-Ion Imaging
A study utilized this compound alongside calcium indicators to assess how changes in Na concentrations correlate with Ca dynamics during cellular signaling events . This approach provided insights into the interconnectedness of ion homeostasis.
3.1. Loading Techniques
The effectiveness of this compound is contingent upon optimal loading techniques:
- Loading typically involves incubating cells with a solution containing this compound for 60-90 minutes at room temperature .
- Probenecid is often used to prevent dye leakage during measurements, enhancing accuracy .
3.2. Calibration Procedures
Accurate calibration is essential for interpreting fluorescence data:
Mechanism of Action
The mechanism of action of sodium-binding benzofuran isophthalate acetoxymethyl ester involves its ability to selectively bind sodium ions. Upon binding to sodium ions, the compound undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift allows for the ratiometric measurement of sodium ion concentrations. The molecular targets of this compound include sodium channels and transporters, which play a crucial role in regulating intracellular sodium levels .
Comparison with Similar Compounds
SBFI-AM belongs to the family of AM ester-based ion indicators. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Key Properties of this compound and Comparable Ion Indicators
Critical Differences
Ion Specificity :
- This compound is uniquely optimized for Na⁺, whereas Fura2-AM, Fluo-4-AM, and Rhod-2-AM target Ca²⁺ .
- MQAE measures Cl⁻ but lacks the ratiometric excitation capability of this compound .
Experimental Interference :
- All AM ester dyes inhibit acto-myosin ATPase activity, but this compound shows moderate interference (25.7%) compared to Fura2-AM (32.4%) .
Toxicity and Stability :
- This compound exhibits minimal toxicity, as evidenced by its rare co-localization with apoptotic markers (e.g., FLICA) .
- In contrast, prolonged use of Ca²⁺ dyes like Fura2-AM can perturb cellular Ca²⁺ homeostasis due to buffering effects .
Technical Versatility :
- This compound’s ratiometric measurements (340/380 nm excitation) enable precise Na⁺ quantification, unlike single-wavelength dyes (e.g., Fluo-4-AM) .
- Its compatibility with two-photon imaging allows high-resolution Na⁺ tracking in intact tissues .
Research Findings
- Cardiac Studies: this compound revealed that ranolazine, a Na⁺ channel blocker, reduces intracellular Na⁺ overload in heart failure models, improving Ca²⁺ handling .
- Neuronal Apoptosis : this compound-positive neurons exhibit a half-life of 3.66–4.69 days, linking delayed neuronal death to microglial clearance efficiency .
- Crosstalk with Cl⁻ Probes: this compound and MQAE are jointly used to study NaCl nanoparticle degradation, showing synchronized Na⁺/Cl⁻ release in cells .
Limitations
Biological Activity
Sbfi-AM (Sodium Binding Benzofuran Isophthalate Acetoxymethyl Ester) is a cell-permeable fluorescent indicator specifically designed to measure intracellular sodium ion concentrations. This compound has garnered attention in various biological studies due to its selectivity for sodium ions over potassium ions, making it a valuable tool in cellular physiology and biochemistry.
- Chemical Name : Sodium Binding Benzofuran Isophthalate Acetoxymethyl Ester
- CAS Number : 129423-53-6
- Kd Values :
- Sodium (Na): 20 mM
- Potassium (K): 120 mM
These properties indicate a higher affinity for sodium ions, which is crucial for accurate measurements in biological systems where sodium plays a significant role in cellular processes .
This compound enters cells and is hydrolyzed by intracellular esterases to release the active form, SBFI. This active form binds selectively to sodium ions, allowing for the quantification of intracellular sodium concentrations through fluorescence measurements. The fluorescence intensity correlates with the concentration of sodium ions, enabling real-time monitoring of sodium dynamics within living cells.
Case Studies
-
Speract Response in Sea Urchin Sperm
A study investigated the use of this compound to measure changes in intracellular sodium levels during the speract response in sea urchin sperm. The experiment established optimal loading conditions and demonstrated that a loading time of 3 hours at 14 °C was sufficient to achieve reliable fluorescence readings. It was found that the resting intracellular sodium concentration was approximately 20 ± 8 mM, with significant increases observed upon stimulation with speract . -
Calcium and pH Correlation
The same study also correlated changes in intracellular sodium levels with calcium and pH variations induced by speract. This comprehensive approach highlighted the interconnectedness of these ions in regulating sperm motility and fertilization processes .
Fluorescence Measurement Protocol
The protocol for measuring intracellular sodium concentrations using this compound involves several key steps:
- Cell Preparation : Cells are incubated with this compound under specified conditions.
- Fluorescence Measurement : After loading, fluorescence is measured using a spectrophotometer at specific wavelengths (e.g., excitation at 340 nm and emission at 500 nm).
- Data Analysis : The fluorescence intensity is compared against standard curves to quantify intracellular sodium concentrations.
Comparative Studies
A comparative analysis of various cell types using this compound has shown consistent results across different biological systems, confirming its reliability as a sodium indicator. This includes studies on cardiac myocytes and neuronal cells, where fluctuations in intracellular sodium were linked to physiological responses such as contraction and action potential generation .
Data Table
Study Focus | Cell Type | Key Findings |
---|---|---|
Speract Response | Sea Urchin Sperm | Basal [Na] = 20 ± 8 mM; increased with speract stimulation |
Calcium Dynamics | Cardiac Myocytes | Correlation between [Na] and [Ca] during contraction |
Neuronal Activity | Neuronal Cells | Role of [Na] in action potential generation |
Q & A
Basic Research Questions
Q. What is the mechanism by which SBFI-AM measures intracellular sodium ion (Na⁺) concentrations, and how does its esterase-dependent hydrolysis enhance specificity in live-cell imaging?
this compound is a membrane-permeable acetoxymethyl (AM) ester derivative of the fluorescent dye SBFI. Upon entering cells, intracellular esterases hydrolyze the AM ester groups, trapping the free SBFI anion, which selectively binds Na⁺. The fluorescence intensity or ratio (excitation/emission at 340/500 nm and 380/450 nm) changes proportionally to Na⁺ concentration, enabling quantification . This hydrolysis ensures spatial specificity, as only intracellularly trapped SBFI contributes to the signal, avoiding extracellular dye interference .
Q. How should researchers calibrate this compound fluorescence signals to account for variability in cellular dye loading and environmental factors (e.g., pH, temperature)?
Calibration requires in-situ standardization using ionophores (e.g., gramicidin for Na⁺ equilibration) and buffers with defined Na⁺ concentrations. Parallel measurements in high-Na⁺ (e.g., 140 mM) and Na⁺-free solutions establish a dynamic range. Corrections for autofluorescence, photobleaching, and pH effects (using pH-insensitive ratiometric measurements) are critical. Normalize data to baseline fluorescence ratios from control conditions .
Q. What experimental techniques are compatible with this compound for studying Na⁺ dynamics, and how do they differ in resolution and throughput?
- Fluorescence microscopy : Provides single-cell spatial resolution but limited temporal resolution due to slow dye kinetics (~seconds). Ideal for static or slow Na⁺ flux studies (e.g., neuronal injury models) .
- Flow cytometry : Enables high-throughput population-level analysis but sacrifices spatial and temporal detail. Suitable for screening Na⁺ changes in heterogeneous cell populations .
- Plate readers : Balance throughput and kinetic resolution for pharmacological assays (e.g., drug-induced Na⁺ shifts) .
Advanced Research Questions
Q. How can conflicting this compound data arise in studies of Na⁺-dependent signaling, and what methodological controls resolve these contradictions?
Discrepancies often stem from:
- Dye compartmentalization : this compound may accumulate in organelles (e.g., lysosomes), confounding cytosolic Na⁺ measurements. Use organelle-specific markers (e.g., LysoTracker) to identify and exclude such signals .
- Non-specific cation binding : Validate Na⁺ specificity with Na⁺-free controls or alternative probes (e.g., CoroNa Green).
- Cellular heterogeneity : Apply single-cell analysis (microscopy) instead of population-averaged data (flow cytometry) to resolve subpopulation differences .
Q. What strategies optimize this compound loading efficiency and minimize cytotoxicity in sensitive cell types (e.g., primary neurons or cardiomyocytes)?
- Loading temperature : Incubate at 25°C (not 37°C) to slow esterase activity, reducing dye aggregation and toxicity .
- Probenecid co-treatment : Inhibits organic anion transporters that extrude this compound, improving retention in primary cells .
- Pulsed loading : Short dye exposure (5–15 min) followed by washout minimizes prolonged esterase activation, preserving cell viability .
Q. How do researchers validate this compound data in pathophysiological models (e.g., heart failure or neurodegeneration) where Na⁺ dysregulation overlaps with other ionic imbalances?
- Cross-validation with electrophysiology : Patch-clamp recordings of Na⁺ currents (I_Na) or Na⁺/K⁺-ATPase activity can corroborate fluorescence data .
- Pharmacological perturbations : Use Na⁺ channel blockers (e.g., TTX) or activators to confirm signal specificity. For example, TTX should attenuate this compound signals in NaV1.7-expressing neurons .
- Multi-probe imaging : Pair this compound with Ca²⁺ (e.g., Fura-2) or pH probes (e.g., BCECF) to disentangle overlapping ionic effects .
Q. Methodological Best Practices
Q. What statistical approaches are recommended for analyzing time-lapse this compound data in longitudinal studies (e.g., neuronal death or cardiac hypertrophy)?
- Curve-fitting models : Use exponential decay functions to quantify Na⁺ transient kinetics (e.g., τ for rise/fall times) .
- Area under the curve (AUC) : Quantify cumulative Na⁺ overload in injury models (e.g., ouabain-induced toxicity) .
- Survival analysis : Apply Kaplan-Meier curves to assess correlations between Na⁺ levels and cell death timelines .
Q. How should researchers address photostability limitations of this compound in prolonged imaging sessions?
- Low-intensity illumination : Reduce laser power or exposure time to delay photobleaching.
- Ratiometric normalization : Compute 340/380 nm excitation ratios to correct for signal loss .
- Intermittent imaging : Capture snapshots at intervals (e.g., every 5 min) rather than continuous recording .
Q. Data Interpretation and Reporting
Q. What criteria distinguish artifact from biologically meaningful this compound signals in published studies?
- Negative controls : Include cells treated with Na⁺-free buffers or non-hydrolyzable SBFI (no AM ester) to confirm dye specificity .
- Dose-response validation : Ensure fluorescence changes scale linearly with Na⁺ concentration in calibration experiments .
- Replicability : Report inter-experimental consistency (e.g., n ≥ 5 independent replicates) and cell-to-cell variability .
Q. How can this compound data be contextualized within broader mechanistic hypotheses (e.g., Na⁺/Ca²⁺ crosstalk in cardiac hypertrophy)?
- Integrate omics data : Correlate Na⁺ dynamics with transcriptomic/proteomic profiles of ion transporters (e.g., NCX1, NHE1) .
- Computational modeling : Use systems biology tools (e.g., NEURON or Virtual Cell) to simulate Na⁺ flux and predict downstream effects .
Properties
IUPAC Name |
bis(acetyloxymethyl) 4-[6-[13-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H58N2O23/c1-33(59)72-29-76-53(63)37-7-9-41(43(21-37)55(65)78-31-74-35(3)61)49-23-39-25-51(67-5)45(27-47(39)80-49)57-11-15-69-16-12-58(14-18-71-20-19-70-17-13-57)46-28-48-40(26-52(46)68-6)24-50(81-48)42-10-8-38(54(64)77-30-73-34(2)60)22-44(42)56(66)79-32-75-36(4)62/h7-10,21-28H,11-20,29-32H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUYLQGOGOLRQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H58N2O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402219 | |
Record name | SBFI-AM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1127.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129423-53-6 | |
Record name | 1,3-Benzenedicarboxylic acid, 4,4′-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis-, 1,1′,3,3′-tetrakis[(acetyloxy)methyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129423-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBFI-AM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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